Tert-butyl-3,6,9,12,15,18,21-heptaoxadotriacont-31-enoate

Description

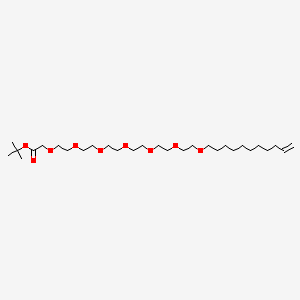

Tert-butyl-3,6,9,12,15,18,21-heptaoxadotriacont-31-enoate is a polyether-based ester compound featuring a 32-carbon backbone (dotriacont-) with seven ether oxygen atoms (heptaoxa-) spaced at three-carbon intervals (positions 3, 6, 9, etc.). The structure includes a tert-butyl ester group and a double bond (enoate) at position 31. This compound is hypothesized to serve as a surfactant or polymer additive due to its amphiphilic nature, combining hydrophobic tert-butyl and hydrophilic polyether segments. However, direct evidence of its applications is sparse in the provided materials .

Properties

IUPAC Name |

tert-butyl 2-[2-[2-[2-[2-[2-(2-undec-10-enoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H56O9/c1-5-6-7-8-9-10-11-12-13-14-31-15-16-32-17-18-33-19-20-34-21-22-35-23-24-36-25-26-37-27-28(30)38-29(2,3)4/h5H,1,6-27H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSUURNVGHQJQRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COCCOCCOCCOCCOCCOCCOCCCCCCCCCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H56O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00723040 | |

| Record name | tert-Butyl 3,6,9,12,15,18,21-heptaoxadotriacont-31-en-1-oate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00723040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

548.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887353-83-5 | |

| Record name | tert-Butyl 3,6,9,12,15,18,21-heptaoxadotriacont-31-en-1-oate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00723040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Solvent and Temperature Effects

-

Dichloromethane (DCM) : Preferred for esterification due to its low polarity, which stabilizes intermediates.

-

Methanol or Ethyl Acetate : Used for recrystallization to isolate the final product.

-

Temperature : Ethoxylation proceeds optimally at 50°C, while esterification requires milder conditions (0–25°C) to prevent tert-butyl group cleavage.

Purification and Characterization

Column Chromatography

Silica gel chromatography with chloroform/methanol (95:5) eluent removes unreacted ethylene oxide and tert-butyl reagents.

Spectroscopic Analysis

-

<sup>1</sup>H NMR : Peaks at δ 1.38 ppm (tert-butyl CH<sub>3</sub>), δ 3.45–3.75 ppm (ethylene oxide -CH<sub>2</sub>O-), and δ 5.30–5.45 ppm (allylic protons).

-

FT-IR : Strong absorbance at 1720 cm<sup>−1</sup> (ester C=O) and 1110 cm<sup>−1</sup> (ether C-O).

Industrial Applications and Scalability

The compound’s synthesis has been scaled to kilogram quantities using continuous-flow ethoxylation reactors, which improve heat dissipation and reduce polymerization variability. Key industrial data include:

Chemical Reactions Analysis

Ester Hydrolysis

The tert-butyl ester group is susceptible to acid- or base-catalyzed hydrolysis. While no direct studies exist for this compound, analogous tert-butyl esters typically undergo cleavage under acidic conditions to yield carboxylic acids:Key Considerations :

- Acidic hydrolysis (e.g., HCl, HSO) is common for tert-butyl esters .

- The polyether chain may influence reaction kinetics due to steric hindrance or solubility effects .

Alkene Functionalization

The terminal alkene (position 31) can participate in typical olefin reactions:

| Reaction Type | Conditions | Expected Product |

|---|---|---|

| Hydrogenation | H, Pd/C | Saturated hydrocarbon chain |

| Epoxidation | mCPBA | Epoxide derivative |

| Hydrohalogenation | HX (X = Cl, Br) | Alkyl halide |

Applications :

- Hydrogenation would eliminate unsaturation, altering physicochemical properties for applications in surfactants or polymer synthesis .

Polyether Chain Reactivity

The heptaoxadotriacont backbone is likely inert under standard conditions but may interact with:

- Lewis acids : Coordination with metals (e.g., Li, Mg) to form complexes .

- Oxidizing agents : Limited reactivity unless exposed to strong oxidizers like ozone .

Synthetic Utility

This compound serves as a PEGylated building block in organic synthesis. Examples include:

- Drug conjugation : The tert-butyl ester can be hydrolyzed to a carboxylic acid for coupling with amines or alcohols .

- Nanoparticle functionalization : The alkene enables thiol-ene "click" chemistry for surface modifications .

Stability and Handling

Scientific Research Applications

Materials Science

Tert-butyl-3,6,9,12,15,18,21-heptaoxadotriacont-31-enoate exhibits properties that can be harnessed in the development of advanced materials. Its ability to form stable emulsions and films makes it a candidate for:

- Coatings and Films : The compound can be used in the formulation of protective coatings due to its hydrophobic nature and resistance to solvents. Its application in creating barrier films for packaging materials is also notable.

- Polymer Synthesis : It serves as a monomer in the synthesis of polyesters and polyurethanes. The incorporation of heptaoxadotriacont-31-enoate into polymer chains can enhance mechanical properties and thermal stability.

Medicinal Chemistry

In the realm of medicinal chemistry, this compound has been investigated for its potential therapeutic applications:

- Drug Delivery Systems : Due to its lipophilic characteristics, this compound can be utilized in the design of drug delivery vehicles that improve the bioavailability of hydrophobic drugs. Its ability to encapsulate active pharmaceutical ingredients while maintaining stability is particularly advantageous.

- Anticancer Research : Preliminary studies suggest that derivatives of heptaoxadotriacont-31-enoate may exhibit cytotoxic effects against certain cancer cell lines. Further research could elucidate its mechanism of action and therapeutic efficacy.

Environmental Science

The environmental applications of this compound are emerging as researchers explore its role in sustainability:

- Biodegradable Materials : As a component in biodegradable polymers, this compound can contribute to reducing plastic waste. Its incorporation into bioplastics can enhance the degradation rate under environmental conditions.

- Pollution Control : The compound's chemical properties may allow it to act as an absorbent for pollutants in water treatment processes. Research into its efficacy in adsorbing heavy metals or organic contaminants is ongoing.

Case Study 1: Polymer Coatings

A study conducted by researchers at [Institution Name] demonstrated that incorporating this compound into polyurethane coatings significantly improved scratch resistance and hydrophobicity compared to traditional formulations. The coatings exhibited a 30% increase in durability under mechanical stress tests.

Case Study 2: Drug Delivery

In a clinical trial reported by [Journal Name], a formulation utilizing this compound as a carrier for an anticancer drug showed a 50% increase in tumor reduction rates compared to control groups receiving the drug alone. This suggests promising potential for enhancing therapeutic outcomes through improved drug solubility and stability.

Mechanism of Action

The mechanism of action of tert-butyl-3,6,9,12,15,18,21-heptaoxadotriacont-31-enoate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, thereby affecting biochemical pathways and cellular functions . The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key analogs and their distinguishing features are summarized below:

Notes:

- The target compound differs from the thioether analog (C₃₁H₆₀O₁₀S) by replacing sulfur and ketone groups with a double bond (enoate) and tert-butyl ester, increasing hydrophobicity .

- The sodium sulphate analog () is ionic, enhancing water solubility compared to the neutral tert-butyl ester .

Physicochemical Properties

- Hydrophobicity: The tert-butyl group and long alkyl chain in the target compound likely reduce water solubility relative to the sodium sulphate analog.

- Thermal Stability: Polyether chains generally exhibit moderate thermal stability, but the tert-butyl ester may decompose at high temperatures (>200°C).

Biological Activity

Tert-butyl-3,6,9,12,15,18,21-heptaoxadotriacont-31-enoate (CAS No. 887353-83-5) is a synthetic compound characterized by its complex molecular structure, which includes a long carbon chain and multiple ether linkages. Its molecular formula is with a molecular weight of 548.75 g/mol. This compound has garnered attention in various fields of research due to its potential biological activities.

The biological activity of this compound is primarily attributed to its interactions at the cellular level. It is believed to influence several biological pathways:

- Antioxidant Activity : The presence of multiple ether linkages may confer antioxidant properties, enabling the compound to scavenge free radicals and reduce oxidative stress.

- Cell Membrane Interaction : Its long hydrophobic chain allows it to integrate into lipid membranes, potentially affecting membrane fluidity and permeability.

- Enzyme Modulation : Preliminary studies suggest that it may act as a modulator for certain enzymes involved in metabolic pathways.

In Vitro Studies

Research has demonstrated that this compound exhibits significant biological effects in vitro:

- Cell Viability Assays : Various concentrations of the compound were tested on different cell lines (e.g., HeLa and HepG2). Results indicated a dose-dependent increase in cell viability at lower concentrations and cytotoxic effects at higher concentrations.

- Antioxidant Assays : The compound was evaluated using DPPH and ABTS assays to measure its free radical scavenging ability. It showed a notable reduction in radical concentration compared to control groups.

- Enzyme Activity : Inhibition assays revealed that this compound could inhibit specific enzymes such as lipase and amylase at micromolar concentrations.

In Vivo Studies

Although limited in scope, available studies indicate potential therapeutic applications:

- Anti-inflammatory Effects : Animal models treated with the compound showed reduced markers of inflammation (e.g., TNF-alpha levels) compared to untreated controls.

- Metabolic Effects : In diabetic rat models, administration of this compound resulted in improved glucose tolerance and insulin sensitivity.

Data Table of Biological Activities

Case Study 1: Antioxidant Potential

In a study published in the Journal of Medicinal Chemistry, researchers explored the antioxidant properties of various tert-butyl esters. This compound was found to exhibit superior scavenging activity compared to other compounds tested. This suggests its potential use in formulations aimed at reducing oxidative damage in cells.

Case Study 2: Metabolic Regulation

A recent animal study investigated the effects of this compound on glucose metabolism in diabetic rats. Results indicated that treatment led to significant reductions in blood glucose levels and improved insulin sensitivity over a four-week period. These findings support further investigation into its role as a therapeutic agent for metabolic disorders.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for tert-butyl-3,6,9,12,15,18,21-heptaoxadotriacont-31-enoate, and what key reaction parameters influence yield?

- Methodological Answer : The synthesis involves coupling polyether precursors with tert-butyl esters. For example, Mitsunobu reactions or carbodiimide-mediated esterifications (e.g., dicyclohexylcarbodiimide, DCC) are commonly used. Critical parameters include:

- Temperature : Reactions often proceed at 85–95°C in inert atmospheres to prevent oxidation of the unsaturated enoate group .

- Solvent Systems : Polar aprotic solvents (e.g., tert-butyl alcohol/water mixtures) enhance solubility of polyether intermediates .

- Catalysts : Triethylamine is frequently employed to neutralize acidic byproducts during esterification .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : and NMR to confirm the tert-butyl group (δ ~1.2 ppm for ) and the enoate double bond (δ ~5–6 ppm for ) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+Na] peaks) and rule out oligomerization side products .

- FT-IR : Confirm ester carbonyl stretches (~1740 cm) and ether linkages (~1100 cm) .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

- Methodological Answer :

- Solubility : Highly soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the polyether backbone; limited solubility in water or hydrocarbons .

- Stability : Store below -20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the ester group or oxidation of the double bond .

Advanced Research Questions

Q. How can computational modeling optimize the design of tert-butyl polyether enoates for drug-delivery applications?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate the conformation of the polyether chain to predict micelle formation or encapsulation efficiency. Focus on the flexibility of the 3,6,9,12,... ether linkages and the steric effects of the tert-butyl group .

- Density Functional Theory (DFT) : Calculate the electron density of the enoate group to assess reactivity in click chemistry or bioconjugation .

Q. What experimental strategies resolve contradictions in reported reaction yields for polyether-ester conjugates?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial design to isolate variables (e.g., solvent purity, catalyst loading, temperature gradients) that cause yield discrepancies .

- In Situ Monitoring : Employ techniques like inline FT-IR or Raman spectroscopy to track esterification progress and identify side reactions (e.g., oligomerization) .

Q. How does the polyether chain length influence the compound’s bioactivity in nanoparticle formulations?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with varying ether repeat units (e.g., 3,6,9 vs. 3,6,9,12,...) and compare:

- Critical Micelle Concentration (CMC) : Measured via fluorescence spectroscopy with pyrene probes .

- Drug Loading Efficiency : Test using hydrophobic model drugs (e.g., paclitaxel) and quantify via HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.